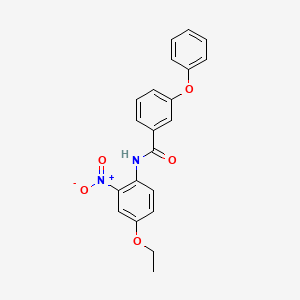

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-2-27-17-11-12-19(20(14-17)23(25)26)22-21(24)15-7-6-10-18(13-15)28-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPPLVYPVHZXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then subjected to a coupling reaction with 3-phenoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using strong nucleophiles like alkoxides or amines.

Oxidation: The phenoxybenzamide moiety can undergo oxidation reactions, potentially leading to the formation of quinone derivatives under the influence of oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium ethoxide or other alkoxides in ethanol.

Oxidation: Potassium permanganate in an aqueous or organic solvent.

Major Products:

Reduction: 4-ethoxy-2-aminophenyl-3-phenoxybenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the phenoxybenzamide moiety.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The phenoxybenzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide can be compared with other similar compounds, such as:

N-(4-nitrophenyl)acetamide: Similar in structure but lacks the ethoxy and phenoxybenzamide groups, leading to different chemical properties and reactivity.

N-(4-ethoxyphenyl)acetamide: Contains the ethoxy group but lacks the nitro and phenoxybenzamide moieties, resulting in distinct biological and chemical behavior.

N-(4-ethoxy-2-nitrophenyl)acetamide: Shares the ethoxy and nitro groups but differs in the acetamide moiety, affecting its overall reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a nitrophenyl group and a phenoxybenzamide moiety. The presence of the ethoxy and nitro groups is believed to enhance its biological activity by influencing its interaction with biological targets.

The precise mechanism of action for this compound remains under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors due to its functional groups, potentially leading to inhibition of enzyme activity or modulation of signaling pathways. This interaction may result in various biological effects, including:

- Antimicrobial Activity : The compound has shown promise against certain bacterial strains.

- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The findings are detailed in Table 2.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | 10 |

| MCF-7 (Breast Cancer) | 7.5 | 8 |

| A549 (Lung Cancer) | 6.0 | 9 |

Case Studies

- Study on Antimicrobial Effects : A recent study published in a peer-reviewed journal highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

- Anticancer Research : In another investigation, the compound was tested on various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards malignant cells compared to normal cells. This suggests a favorable therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxy-2-nitrophenyl)-3-phenoxybenzamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with nitration of a benzene derivative (e.g., using HNO₃/H₂SO₄ under controlled temperatures), followed by ethoxylation (e.g., Williamson ether synthesis) and amidation via coupling with 3-phenoxybenzoic acid derivatives. Key steps include:

- Nitration : Requires precise control of temperature (0–5°C) to avoid over-nitration.

- Amidation : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) to activate the carboxylic acid.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions and amide bond formation.

- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns.

- Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns.

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Assays :

- Antimicrobial : Broth microdilution (Mueller-Hinton) to determine MIC values against Gram-positive bacteria (e.g., S. pyogenes) and fungi (e.g., C. albicans).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity.

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s 3D structure and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to determine bond angles, torsion angles, and packing interactions.

- Application : Identify hydrogen bonding between the amide carbonyl and nitro groups, which stabilizes the crystal lattice. SHELX’s robust algorithms handle high-resolution data even for nitro-containing aromatics .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for enhanced bioactivity?

- Key Modifications :

- Nitro Group Reduction : Converting –NO₂ to –NH₂ may improve solubility but reduce electron-withdrawing effects critical for receptor binding.

- Ethoxy Substitution : Replacing ethoxy with bulkier alkoxy groups (e.g., isopropoxy) alters lipophilicity and membrane permeability.

Q. How should researchers address contradictory data in biological assays (e.g., variable MIC values across studies)?

- Troubleshooting :

- Standardize Assay Conditions : Control pH, inoculum size, and solvent (DMSO concentration ≤1%).

- Replicate Studies : Perform triplicate experiments with positive/negative controls (e.g., ciprofloxacin for bacteria).

- Validate via Orthogonal Assays : Combine MIC with time-kill kinetics to confirm bactericidal vs. bacteriostatic effects .

Q. What computational approaches predict the metabolic stability of this compound in preclinical studies?

- Methods :

- In Silico ADME : Tools like SwissADME predict CYP450 metabolism sites (e.g., ethoxy group demethylation).

- Molecular Dynamics (MD) : Simulate interactions with liver microsomal enzymes to identify vulnerable motifs.

- Outcome : High lipophilicity (logP ~3.5) may limit aqueous solubility, necessitating prodrug strategies .

Q. How does molecular docking elucidate the compound’s mechanism of action against specific targets (e.g., bacterial dihydropteroate synthase)?

- Protocol :

- Target Preparation : Retrieve crystal structure (PDB ID: 3TYE) and remove water/ligands.

- Docking Software : AutoDock Vina with Lamarckian GA parameters.

- Validation : Compare binding poses with known inhibitors (e.g., sulfamethoxazole).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.